molecular formula C16H14ClN3O4S B2976090 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946340-47-2

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2976090
CAS No.: 946340-47-2
M. Wt: 379.82
InChI Key: HDZFUXQBWNSLNF-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a chlorine atom at the 2-position, linked via an ethyl chain to a pyridazinone ring bearing a furan-2-yl group at the 3-position. Safety guidelines emphasize precautions against heat and exposure to children, typical for reactive sulfonamide derivatives .

Properties

IUPAC Name

2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZFUXQBWNSLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyridazine ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or a similar compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the benzenesulfonamide group: This step involves the reaction of the intermediate compound with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its furan-2-yl-pyridazinone-ethylbenzenesulfonamide architecture. Key comparisons include:

Compound Name/Identifier Core Structure Key Substituents Potential Applications
Target Compound Benzenesulfonamide + pyridazinone 2-chloro, furan-2-yl, ethyl linker Pharmaceuticals (inferred)
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) Benzenesulfonamide + pyridazinone Benzyloxy at pyridazinone C3 Synthetic intermediate
Chlorosulfuron Benzenesulfonamide + triazine Chloro, triazine-amino group Herbicide (sulfonylurea class)
Antipyrine-pyridazinone hybrids (6e-h) Pyridazinone + antipyrine/piperazinyl Varied piperazinyl (e.g., 4-chlorophenyl, 4-fluorophenyl) and antipyrine moieties Drug candidates (e.g., anti-inflammatory)

Key Observations :

  • Unlike chlorosulfuron’s triazine group (critical for herbicidal activity), the pyridazinone-furan system in the target compound suggests divergent biological roles, possibly in enzyme inhibition .

Physicochemical Insights :

  • IR spectra of pyridazinone derivatives (e.g., 6e-h) show C=O stretches between 1623–1681 cm⁻¹, consistent with the target compound’s expected pyridazinone carbonyl .
  • The furan-2-yl group may lower solubility in polar solvents compared to benzyloxy or piperazinyl substituents, impacting bioavailability .

Biological Activity

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex molecular structure that includes a chloro group, a furan moiety, and a pyridazinone derivative. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C17H16ClN3O3S
  • Molecular Weight : 363.84 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : The sulfonamide group is well-known for its applications in pharmaceuticals as antibacterial agents. Studies have shown that compounds similar to this one can effectively inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, leading to impaired nucleic acid synthesis and bacterial cell death.
  • Anti-inflammatory Effects : The presence of the pyridazinone ring has been associated with inhibition of cyclooxygenase enzymes and other inflammatory pathways. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases.

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes such as cyclooxygenases and lipoxygenases, the compound may modulate inflammatory responses.
  • Binding Interactions : Molecular docking studies can provide insights into how this compound interacts at the molecular level with target proteins, potentially leading to the development of more effective therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study BAnti-inflammatory EffectsFound that similar compounds reduced inflammation in animal models by inhibiting cyclooxygenase enzymes.
Study CMolecular DockingProvided insights into binding affinities with target proteins, suggesting potential efficacy in drug design.

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